5-(4-Chlorophenyl)pyrimidine-2,4-diamine
Overview
Description
5-(4-Chlorophenyl)pyrimidine-2,4-diamine is a compound that is a derivative of pyrimidine-2,4-diamine . It is substituted at position 5 by a p-chlorophenyl group . This compound is a folic acid antagonist and has been used as an antimalarial or with a sulfonamide to treat toxoplasmosis .
Synthesis Analysis
The synthesis of 5-(4-Chlorophenyl)pyrimidine-2,4-diamine and its derivatives has been a subject of research in various studies . For instance, a series of 5-trifluoromethylpyrazoles containing 1,3,4-oxadiazole moieties were constructed and evaluated for antimicrobial activities .Molecular Structure Analysis
The molecular structure of 5-(4-Chlorophenyl)pyrimidine-2,4-diamine has been analyzed in several studies . The compound has a molecular weight of 220.66 g/mol . The InChI code for the compound isInChI=1S/C10H9ClN4/c11-7-3-1-6 (2-4-7)8-5-14-10 (13)15-9 (8)12/h1-5H, (H4,12,13,14,15)
. Chemical Reactions Analysis
The chemical reactions involving 5-(4-Chlorophenyl)pyrimidine-2,4-diamine have been studied in various contexts . For example, the compound has been used in the discovery of a series of 5-chloro- N4 -phenyl- N2 - (pyridin-2-yl)pyrimidine-2,4-diamine derivatives as dual CDK6 and 9 inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(4-Chlorophenyl)pyrimidine-2,4-diamine have been analyzed in various studies . The compound has a molecular weight of 220.66 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 .Mechanism of Action
Target of Action
The primary target of 5-(4-Chlorophenyl)pyrimidine-2,4-diamine is Cyclin-dependent kinases (CDKs) . CDKs are a group of protein kinases that are crucial regulators of cell cycle progression, and they have been identified as promising therapeutic targets for cancer therapy .
Mode of Action
5-(4-Chlorophenyl)pyrimidine-2,4-diamine acts as a dual inhibitor of CDK6 and CDK9 . It binds to these kinases, thereby inhibiting their activity. This inhibition disrupts the cell cycle progression, leading to the arrest of cell division and potentially inducing apoptosis (cell death) in cancer cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK6 and CDK9, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can result in the inhibition of cancer cell proliferation and the induction of apoptosis, thereby exerting its anti-cancer effects .
Result of Action
The molecular and cellular effects of 5-(4-Chlorophenyl)pyrimidine-2,4-diamine’s action include the disruption of cell cycle progression , leading to cell cycle arrest . This can result in the inhibition of cancer cell proliferation and the induction of apoptosis , thereby exerting its anti-cancer effects.
Future Directions
The future directions for research on 5-(4-Chlorophenyl)pyrimidine-2,4-diamine could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . This could lead to the development of new therapeutic agents for various diseases.
properties
IUPAC Name |
5-(4-chlorophenyl)pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-7-3-1-6(2-4-7)8-5-14-10(13)15-9(8)12/h1-5H,(H4,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYDYFKZLKCNOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168851 | |
Record name | Pyrimidine, 5-(p-chlorophenyl)-2,4-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17039-14-4 | |
Record name | Pyrimidine, 5-(p-chlorophenyl)-2,4-diamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017039144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine, 5-(p-chlorophenyl)-2,4-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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